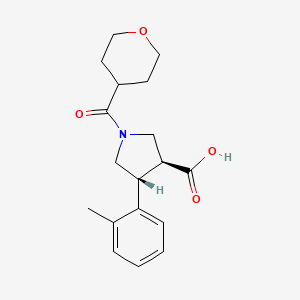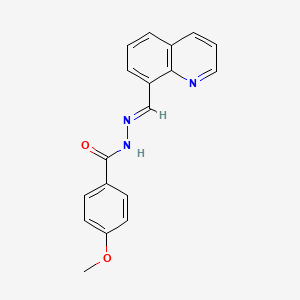![molecular formula C14H17NO6 B5511980 4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)
4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and development of complex organic molecules, including oxazepine derivatives and benzodioxole compounds, are of significant interest due to their potential in various applications, including pharmacological activities. The research spans from synthesis techniques to detailed analyses of their chemical and physical properties.
Synthesis Analysis
Synthesis techniques for related compounds often involve multi-step reactions, including acylation, nucleophilic substitution, and cyclization processes. The efficiency of these synthetic routes is critically evaluated based on yield, selectivity, and the conditions under which the reactions are performed. For instance, studies have developed efficient methodologies for synthesizing benzodiazepines and oxazepine derivatives, highlighting the importance of catalysts and reaction conditions in achieving high yields and desired selectivities (Kombarov & Yurovskaya, 2002).
Molecular Structure Analysis
The molecular structure of synthesized compounds is rigorously analyzed using spectroscopic techniques such as FT-IR, micro-Raman, UV–Vis, and X-ray crystallography. Quantum chemical computations, including DFT/B3LYP method with basis sets, are employed to predict vibrational frequencies, electronic absorption wavelengths, and molecular electrostatic potential (MEP) analyses. These studies provide insights into the molecular geometry, electronic structure, and the potential activity of the compounds (Gökce et al., 2014).
Chemical Reactions and Properties
Chemical properties of these compounds, including reactivity under various conditions, are studied to understand their behavior in synthetic pathways and potential applications. For instance, the reactivity of oxazepine derivatives in the presence of different reagents and conditions can lead to the formation of new cyclic compounds, showcasing the versatility of these molecules in chemical synthesis (Yuskovets, Uankpo, & Ivin, 2006).
科学的研究の応用
Synthesis and Characterization
- Novel Compound Synthesis : Researchers have synthesized novel compounds containing oxazepine rings, which involve the use of related chemical structures in creating new substances with potential biological activities (Muhsen, Tomma, & Mukhlus, 2017).
Biological Activities
- Antibacterial Properties : Certain synthesized compounds with 1,3-oxazepine derivatives, closely related to 4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol, have shown moderate to weak antibacterial activities, indicating potential in antimicrobial research (Mohammad, Ahmed, & Mahmoud, 2017).
Drug Development
- Constrained Opioid Peptide Analogues : The synthesis of conformationally restricted dipeptidic moieties using an oxazolidinone as an N-acyliminium precursor, similar in structure to this compound, has shown shifts in affinity and selectivity towards opioid mu- and delta-receptors. This suggests its potential use in opioid peptide research (Ballet et al., 2005).
Stereoselective Synthesis
- NK1 Receptor Antagonist Production : An efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant involved processes closely related to the chemistry of this compound, highlighting its relevance in synthesizing therapeutic agents (Brands et al., 2003).
Cancer Research
- Cytotoxicity Against Cancer Cell Lines : The synthesis of 4-(3'-indolyl)oxazole congeners, structurally similar to this compound, and their study for cytotoxicity against cancer cell lines, demonstrates the compound’s potential in cancer research (Kumar et al., 2010).
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(6-hydroxy-1,4-oxazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-10-6-15(3-4-18-7-10)14(17)8-19-11-1-2-12-13(5-11)21-9-20-12/h1-2,5,10,16H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQNRUNXRTACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)COC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine](/img/structure/B5511902.png)
![ethyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5511918.png)
![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)
![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)
![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)
![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)
![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)